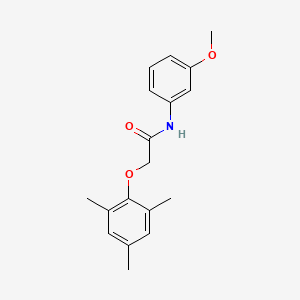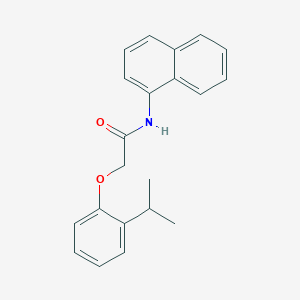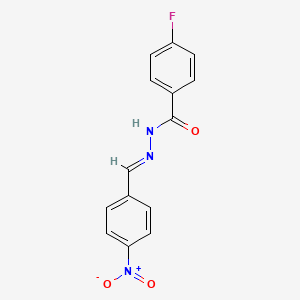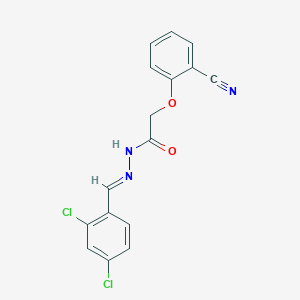![molecular formula C15H15FN6OS2 B5530792 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5530792.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, leveraging specific reactions to introduce various functional groups and achieve the desired molecular architecture. For example, Wang et al. (2010) synthesized derivatives involving acetamide groups and thiadiazolyl motifs, employing techniques like MS, IR, CHN, and NMR spectral data to confirm structures (Wang et al., 2010). This approach is indicative of the complex steps likely required for the synthesis of the compound , involving careful selection of precursors and conditions to ensure the introduction of both the thiadiazol and triazol groups.
Molecular Structure Analysis
The detailed molecular structure of compounds with similar frameworks has been elucidated using advanced techniques like X-ray powder diffraction. Gündoğdu et al. (2017) determined the structures of structural analogs, highlighting the importance of such analyses in confirming the geometry, stereochemistry, and crystalline forms of synthesized compounds (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Chemical properties and reactions of similar compounds can be quite varied, depending on the functional groups present. The reactivity might involve interactions between the thiadiazole and triazole rings with other chemical species, potentially leading to further functionalization or participating in biological interactions. For instance, the synthesis and reactivity of thiadiazole derivatives have been explored for their potential in creating heterocyclic compounds with significant chemical and pharmacological properties (Fadda et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments and applications. While specific data on the compound is not provided, studies like those by Gündoğdu et al. (2019) on triazolothiadiazoles offer insights into how structural elements influence these properties, including crystal packing and hydrogen bonding patterns (Gündoğdu et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are integral to understanding the utility and limitations of these compounds. The work by Maliszewska-Guz et al. (2005) on the cyclization of thiosemicarbazides to form triazole and thiadiazole derivatives highlights the complex chemical behavior and potential for generating diverse structures with varying biological activities (Maliszewska-Guz et al., 2005).
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(3-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6OS2/c1-3-12-18-20-14(25-12)17-11(23)8-24-15-21-19-13(22(15)2)9-5-4-6-10(16)7-9/h4-7H,3,8H2,1-2H3,(H,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXWDEOKFSNJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5530730.png)
![[1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5530735.png)
![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)
![7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5530760.png)



![(1S*,5R*)-3-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5530782.png)



![6-methyl-4-oxo-1-(2-phenylethyl)-2-[(phenylthio)methyl]-1,4-dihydro-3-pyridinecarboxylic acid](/img/structure/B5530804.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5530808.png)